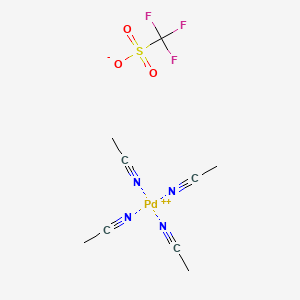
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: is a chemical compound with the molecular formula C22H18Cl2O2 and a molecular weight of 385.28 g/mol It is known for its unique structural properties, which include a naphthalene-1,4-dione core substituted with a trans-2-chloro group and a 4-phenylcyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thio-substituted naphthalene derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of naphthalene-1,4-dione exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 4-phenylcyclohexyl group may enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of dyes, pigments, and polymers.
作用機序
The mechanism of action of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene-1,4-dione core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the 4-phenylcyclohexyl group may enhance the compound’s binding affinity to specific biological targets, further modulating its biological activity .
類似化合物との比較
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: Similar structure but lacks the trans configuration.
2-Chloro-3-((1r,4r)-4-methylcyclohexyl)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)benzene-1,4-dione: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is unique due to its trans configuration and the presence of both a chloro group and a 4-phenylcyclohexyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H19ClO2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-chloro-3-(4-phenylcyclohexyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19ClO2/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
InChIキー |
UXDJKERILGWXJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
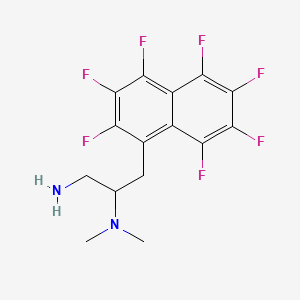
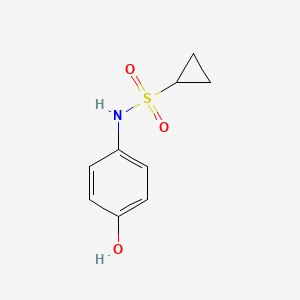
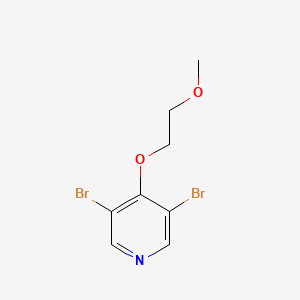
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
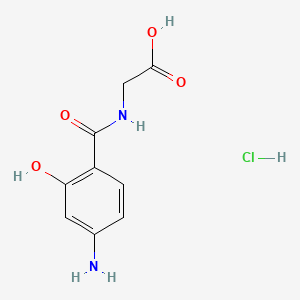
![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)
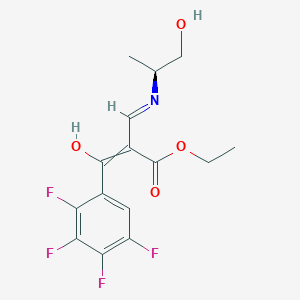


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
